N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide, also known by its chemical formula C26H25N3O4, is a synthetic compound.
- It belongs to the class of benzamides and contains a quinoline ring system.
- The compound’s structure consists of a phenyl group, a tetrahydroquinoline ring, and an amide functional group.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction between 2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinoline and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction typically occurs under anhydrous conditions using a suitable solvent (e.g., dichloromethane or chloroform) and a base (such as triethylamine).
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Chemical Reactions Analysis
Reactivity: N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic modifications.
Biology: It may serve as a pharmacophore for drug design due to its structural features.
Medicine: Investigations explore its potential as an antitumor or anti-inflammatory agent.
Industry: Applications in materials science or catalysis are also explored.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and relevant pathways.
Comparison with Similar Compounds
Uniqueness: N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide stands out due to its specific substitution pattern and fused ring system.
Similar Compounds: Other benzamides or quinoline derivatives may share structural similarities.
Remember that this compound’s applications and properties are continually explored through scientific research
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C26H26N2O2/c1-3-25(29)27-19(2)18-24(22-16-10-11-17-23(22)27)28(21-14-8-5-9-15-21)26(30)20-12-6-4-7-13-20/h4-17,19,24H,3,18H2,1-2H3 |
InChI Key |
HUJFXWRHJFJZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.